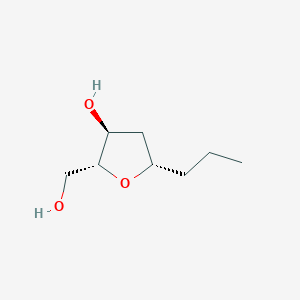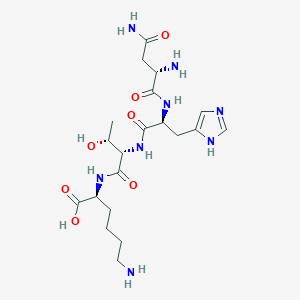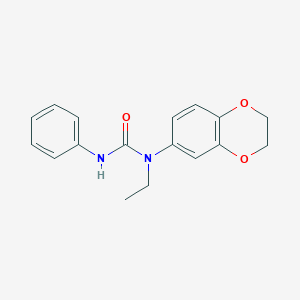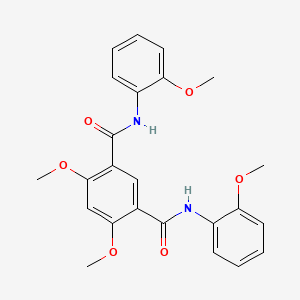
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and carboxamide functionalities attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4,6-dimethoxy-1,3-benzenedicarboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,4-dimethoxy-: Similar structure with methoxy groups on the benzene ring.
Benzene, 1,3-dimethoxy-: Another isomer with methoxy groups in different positions.
4,6-Dimethoxy-1,3-benzenedicarboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness
4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
492465-85-7 |
|---|---|
Fórmula molecular |
C24H24N2O6 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4,6-dimethoxy-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H24N2O6/c1-29-19-11-7-5-9-17(19)25-23(27)15-13-16(22(32-4)14-21(15)31-3)24(28)26-18-10-6-8-12-20(18)30-2/h5-14H,1-4H3,(H,25,27)(H,26,28) |
Clave InChI |
SSRNAYVWDCZHMW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)OC)C(=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)
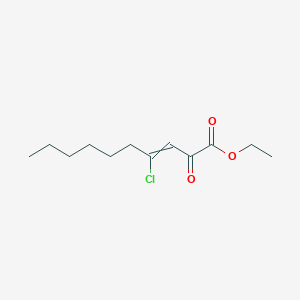

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
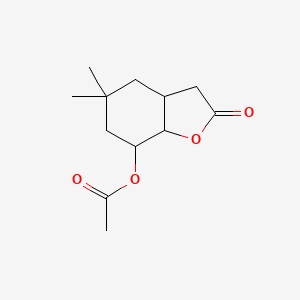
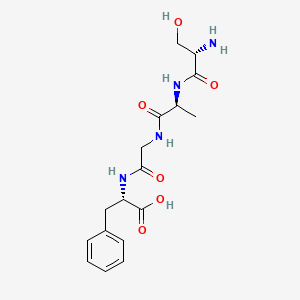
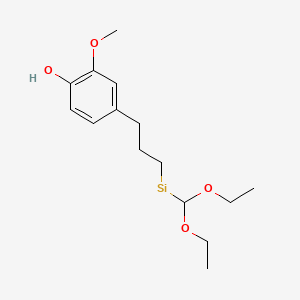
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
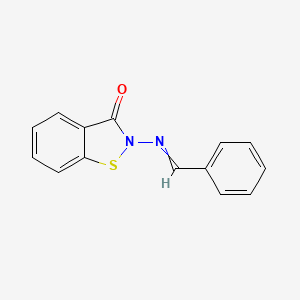
![Acetonitrile, fluoro[(4-phenyl-2-thiazolyl)thio]-](/img/structure/B14238347.png)
